3-Chloro-5,6-dimethylpyridazine-4-carboxamide
Description
3-Chloro-5,6-dimethylpyridazine-4-carboxamide is a pyridazine derivative characterized by a chlorine atom at position 3, methyl groups at positions 5 and 6, and a carboxamide moiety at position 4. Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, and their derivatives are of significant interest in medicinal and agrochemical research due to their diverse bioactivity profiles.
Properties
IUPAC Name |
3-chloro-5,6-dimethylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-3-4(2)10-11-6(8)5(3)7(9)12/h1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGOISWPBGLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide typically involves the chlorination of 5,6-dimethylpyridazine-4-carboxamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dimethylpyridazine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 3-Amino-5,6-dimethylpyridazine-4-carboxamide.
Oxidation: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.
Reduction: 3-Chloro-5,6-dimethylpyridazine-4-amine.
Scientific Research Applications
3-Chloro-5,6-dimethylpyridazine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The carboxamide group in the target compound enables stronger hydrogen bonding compared to esters (e.g., ) or nitriles (), likely improving aqueous solubility .
- Stability : Carboxamides are less prone to hydrolysis than esters, making the target compound more stable in biological media .
Research Findings and Data Analysis
Key Structural Insights
- Carboxamide derivatives exhibit distinct IR profiles (e.g., C=O stretch ~1650 cm⁻¹, N-H stretches ~3300 cm⁻¹) compared to esters (1735 cm⁻¹) .
Biological Activity
3-Chloro-5,6-dimethylpyridazine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
3-Chloro-5,6-dimethylpyridazine-4-carboxamide is characterized by its unique pyridazine ring structure with a chlorine substituent and a carboxamide functional group. This configuration is crucial for its biological interactions and activities.
The biological activity of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound is believed to act as an enzyme inhibitor , binding to the active sites of target enzymes and blocking their activity. This inhibition can lead to various biological effects, including:
- Reduced inflammation : By inhibiting pro-inflammatory enzymes.
- Anticancer activity : Slowing down cancer cell growth through targeted inhibition.
Anticancer Properties
Research has indicated that 3-Chloro-5,6-dimethylpyridazine-4-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. For instance, the compound demonstrated an IC50 value (the concentration required for 50% inhibition) below 10 µM against these cell lines, indicating potent anti-proliferative effects .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It is thought to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile | Nitrile instead of carboxamide | Moderate anticancer activity |
| 5,6-Dimethylpyridazine-4-carboxamide | Lacks chlorine atom | Lower enzyme inhibition capacity |
| 3-Chloro-4,5-dimethylpyridazine | Lacks carboxamide group | Limited biological activity |
This table highlights that the presence of both the chlorine atom and the carboxamide group in 3-Chloro-5,6-dimethylpyridazine-4-carboxamide contributes significantly to its enhanced biological activities compared to its analogs.
Case Studies and Research Findings
- In Vitro Studies : A study reported that 3-Chloro-5,6-dimethylpyridazine-4-carboxamide showed significant inhibition of cancer cell viability in multiple assays. The compound was tested against several human cancer cell lines with consistent results indicating its potential as an anticancer agent .
- Enzyme Inhibition Studies : Further investigations into its mechanism revealed that the compound effectively inhibited specific enzymes related to cancer progression and inflammation. The binding affinity was assessed using molecular docking studies, which supported the hypothesis of enzyme-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
